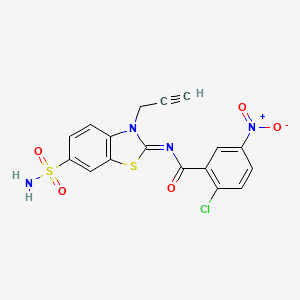
4-(2-Methylphenoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylphenoxy)benzoic acid, also known as MPPBA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of materials science, pharmacology, and biotechnology. This compound is used as a key intermediate in the synthesis of various organic compounds and has been studied for its potential therapeutic properties.
Applications De Recherche Scientifique
Synthesis and Liquid Crystal Research
4-(2-Methylphenoxy)benzoic acid is involved in the synthesis of various liquid crystal intermediates. These intermediates are crucial in the development of both ferroelectric and antiferroelectric liquid crystals. The synthesis process involves multiple steps including methylation, acylation, and more, leading to the creation of compounds used in liquid crystal displays (Dou Qing, 2000).
Marine-Derived Fungus and Natural Products Research
Compounds structurally similar to this compound, like certain phenyl ether derivatives, have been discovered in the marine-derived fungus Aspergillus carneus. These compounds have been isolated and characterized, contributing to the understanding of natural products and their potential applications in various fields such as pharmaceuticals and biotechnology (P. He et al., 2015); (Lan-lan Xu et al., 2017).
Environmental Science and Herbicide Research
In environmental science, derivatives of phenoxyalkanoic acids, which include compounds like this compound, are studied for their occurrence and transformation in natural water bodies. This research is significant for understanding the environmental impact and behavior of such compounds, especially in relation to agricultural activities and water pollution (H. Buser & M. D. Müller, 1998); (M. D. Müller & H. Buser, 1997).
Biodegradation and Environmental Remediation
Studies on the treatment of phenoxyacetic and benzoic acid herbicides, such as those including this compound derivatives, have been conducted to develop efficient and environmentally friendly methods for their biodegradation. This research is crucial in addressing the challenge posed by the persistence of these compounds in the environment (Avik. J. Ghoshdastidar & A. Tong, 2013).
Chemical Synthesis and Material Science
The compound has been used in various chemical syntheses, contributing to the development of new materials and chemicals. For example, research on the enzymatic synthesis of 4-OH-benzoic acid from phenol and CO2 demonstrates the use of Carboxylase enzymes in biotechnological applications, highlighting the potential for environmentally friendly and efficient chemical processes (M. Aresta et al., 1998).
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of substances and laboratory chemicals
Mode of Action
It is structurally similar to phenoxy herbicides, which act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth . .
Biochemical Pathways
It’s worth noting that benzoic acids, which are the building blocks of most phenolic compounds in foods, are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway .
Result of Action
It’s known that this compound is used in the synthesis of substances and laboratory chemicals
Action Environment
2, indicating that it can be harmful if swallowed, cause serious eye irritation, and is very toxic to aquatic life .
Propriétés
IUPAC Name |
4-(2-methylphenoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDATUJNTHWUURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2747684.png)


![(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2747689.png)

![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)



